molecular formula C11H15NO2 B041379 (R)-Ethyl 3-amino-3-phenylpropanoate CAS No. 3082-68-6

(R)-Ethyl 3-amino-3-phenylpropanoate

Cat. No.: B041379
CAS No.: 3082-68-6
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-SNVBAGLBSA-N
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Description

®-Ethyl 3-amino-3-phenylpropanoate is an organic compound with the chemical formula C11H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-3-phenylpropanoate typically involves the esterification of ®-3-amino-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 3-amino-3-phenylpropanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ®-Ethyl 3-nitro-3-phenylpropanoate.

    Reduction: Formation of ®-3-amino-3-phenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-Ethyl 3-amino-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-3-phenylpropanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active ®-3-amino-3-phenylpropanoic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 3-amino-3-phenylpropanoate
  • ®-Methyl 3-amino-3-phenylpropanoate
  • ®-Ethyl 3-amino-3-(4-methylphenyl)propanoate

Uniqueness

®-Ethyl 3-amino-3-phenylpropanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its specific structure allows it to interact with certain molecular targets more effectively, making it valuable in various applications.

Biological Activity

(R)-Ethyl 3-amino-3-phenylpropanoate, also known as (R)-3-amino-3-phenylpropanoic acid ethyl ester, is an amino acid derivative with significant biological activity and potential therapeutic applications. This compound is characterized by its chiral center, which allows it to exist in two enantiomeric forms, with the (R)-enantiomer being of particular interest in medicinal chemistry.

Structural Characteristics

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : Approximately 193.25 g/mol
  • Functional Groups : Contains an amino group (-NH2_2) and an ester group (-COOEt), which contribute to its reactivity and biological properties.

The structural similarity of this compound to natural amino acids enhances its biological relevance, making it a candidate for various pharmacological investigations .

Anticonvulsant Properties

Research has indicated that this compound may possess anticonvulsant properties. Preliminary studies suggest that it could be effective in modulating neurotransmitter systems involved in seizure activity. However, further investigation is required to fully elucidate its mechanism of action and efficacy .

Enzymatic Reactions

The compound can serve as a chiral auxiliary in asymmetric synthesis reactions, which are crucial for producing other biologically active compounds with high stereoselectivity. Its ability to form hydrogen bonds with biomolecules allows it to influence various biochemical pathways .

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems:

  • Hydrolysis : The ester group can undergo hydrolysis to release the active form, (R)-3-amino-3-phenylpropanoic acid, which can then participate in various biochemical pathways.
  • Ligand Activity : The compound may act as a ligand for certain receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Enzymatic Hydrolysis : Utilizing lipases for the kinetic resolution of racemic mixtures, achieving high enantioselectivity.
  • Chemical Synthesis : Traditional organic synthesis methods involving the reaction of appropriate starting materials under controlled conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer and other related compounds:

Compound NameMolecular FormulaUnique Features
(S)-Ethyl 3-amino-3-phenylpropanoateC11_{11}H15_{15}N1_{1}O2_{2}Enantiomer with potentially different biological activity
Ethyl 2-amino-4-phenylbutanoateC11_{11}H15_{15}N1_{1}O2_{2}Different position of amino group affecting properties
Phenylalanine ethyl esterC11_{11}H15_{15}N1_{1}O2_{2}Natural amino acid derivative with established roles

The unique chiral configuration of this compound distinguishes it from similar compounds, allowing for specific interactions with biological targets that could lead to different therapeutic outcomes .

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

  • Pharmaceutical Development : As a precursor for synthesizing drugs targeting neurological disorders, highlighting its importance in medicinal chemistry .
  • Catalyst Development : Its unique structure has been investigated for use as a ligand in the development of new catalysts for organic transformations .

Properties

IUPAC Name

ethyl (3R)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRDXMXYDWUAN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358774
Record name (R)-Ethyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3082-68-6
Record name Ethyl (βR)-β-aminobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Ethyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-, ethyl ester, (βR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

β-Phenylalanine from II.2a (93) was suspended in ethanol (1.5 l) and the solution was saturated with gaseous HCl at room temperature. It was then heated under reflux for 4 h and stirred overnight at room temperature. The solution was cooled to 5° C. and filtered with suction. The filtrate was concentrated in vacuo, and the residue was washed with ether and dried. A white solid was obtained (yield: 52 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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